molecular formula C22H32N4 B6137787 1-(2,3-dimethylphenyl)-N-(1-ethylpiperidin-4-yl)-4,5,6,7-tetrahydroindazol-4-amine

1-(2,3-dimethylphenyl)-N-(1-ethylpiperidin-4-yl)-4,5,6,7-tetrahydroindazol-4-amine

Cat. No.: B6137787
M. Wt: 352.5 g/mol
InChI Key: QWEHUNASIKJGFG-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-N-(1-ethylpiperidin-4-yl)-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydroindazole core, which is a bicyclic structure, and is substituted with a dimethylphenyl group and an ethylpiperidinyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-N-(1-ethylpiperidin-4-yl)-4,5,6,7-tetrahydroindazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the tetrahydroindazole core: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.

    Introduction of the dimethylphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the ethylpiperidinyl group: This can be accomplished through a nucleophilic substitution reaction, where the piperidine ring is introduced via an alkyl halide intermediate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2,3-dimethylphenyl)-N-(1-ethylpiperidin-4-yl)-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate the function of specific proteins or enzymes.

    Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets involved in disease pathways.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-N-(1-ethylpiperidin-4-yl)-4,5,6,7-tetrahydroindazol-4-amine depends on its specific interactions with molecular targets. These interactions may involve binding to proteins, enzymes, or receptors, leading to modulation of their activity. The compound’s effects on molecular pathways can result in various biological outcomes, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

1-(2,3-dimethylphenyl)-N-(1-ethylpiperidin-4-yl)-4,5,6,7-tetrahydroindazol-4-amine can be compared with other similar compounds, such as:

    1-(2,3-dimethylphenyl)-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydroindazol-4-amine: This compound differs by the presence of a methyl group instead of an ethyl group on the piperidine ring.

    1-(2,3-dimethylphenyl)-N-(1-ethylpiperidin-4-yl)-4,5,6,7-tetrahydroindazol-4-ol: This compound has a hydroxyl group instead of an amine group on the tetrahydroindazole core.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-N-(1-ethylpiperidin-4-yl)-4,5,6,7-tetrahydroindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4/c1-4-25-13-11-18(12-14-25)24-20-8-6-10-22-19(20)15-23-26(22)21-9-5-7-16(2)17(21)3/h5,7,9,15,18,20,24H,4,6,8,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEHUNASIKJGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2CCCC3=C2C=NN3C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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